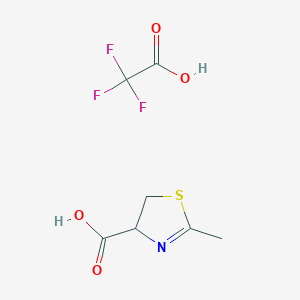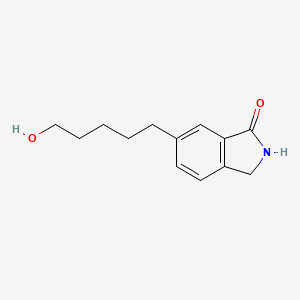
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a hydroxypentyl side chain attached to the isoindolone core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 5-hydroxypentylamine.
Cyclization Reaction: The phthalic anhydride reacts with 5-hydroxypentylamine under acidic conditions to form the isoindolone core.
Hydroxylation: The hydroxylation of the pentyl side chain is achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pentyl side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the isoindolone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used as a probe to study cellular processes and molecular interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pentyl side chain may facilitate binding to enzymes or receptors, leading to modulation of their activity. The isoindolone core may also interact with nucleic acids or proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one: Unique due to the hydroxypentyl side chain.
6-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group.
6-(5-Hydroxypentyl)-1H-indole-3-methanol: Similar structure but with a methanol group.
Uniqueness
This compound is unique due to its isoindolone core and hydroxypentyl side chain, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
6-(5-hydroxypentyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C13H17NO2/c15-7-3-1-2-4-10-5-6-11-9-14-13(16)12(11)8-10/h5-6,8,15H,1-4,7,9H2,(H,14,16) |
Clé InChI |
PSFDHDUVAJLRHF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)CCCCCO)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


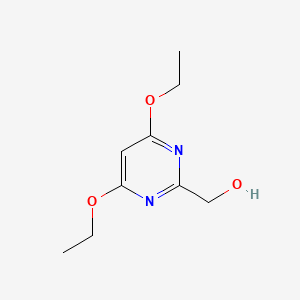
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
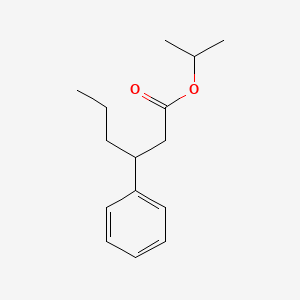
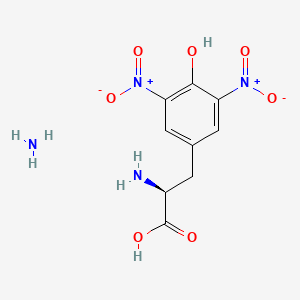
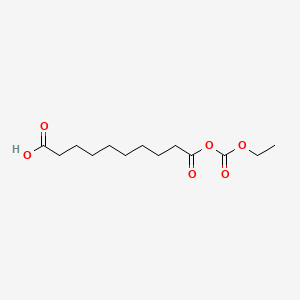
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)

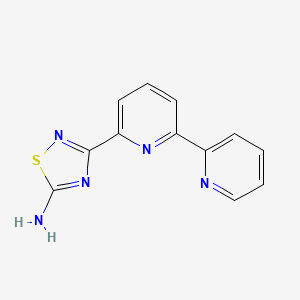

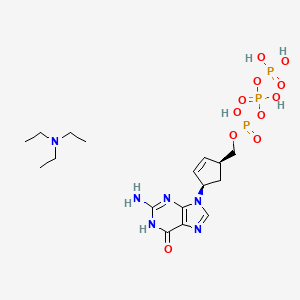

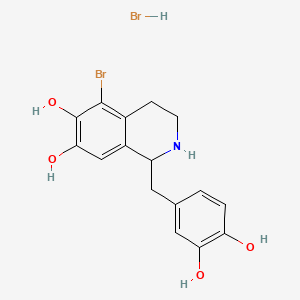
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)
